Isoleucine, N-((2-chloroethyl)nitrosocarbamoyl)-, L-

Description

Systematic Nomenclature and CAS Registry Information

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-((2-chloroethyl)nitrosocarbamoyl)-L-isoleucine benzyl ester , reflecting its benzyl esterified L-isoleucine backbone substituted with a 2-chloroethylnitrosocarbamoyl group at the α-amino position. Alternative nomenclature includes ester benzylique de la N-(chloro-2 ethyl)-N-nitrosocarbamyl-L-isoleucine, as documented in French pharmacological literature.

The Chemical Abstracts Service (CAS) Registry Number assigned to this compound is 96409-00-6 , providing a unique identifier for global chemical indexing. This identifier confirms its distinction from structurally similar derivatives, such as those listed in ChemSpider (e.g., bisoprolol, CAS 66722-44-9), which lack the nitrosocarbamoyl-chloroethyl moiety.

Molecular Formula and Stereochemical Configuration

The molecular formula C₁₆H₂₂ClN₃O₄ corresponds to a molecular weight of 355.86 g/mol . The structure integrates three key components:

- An L-isoleucine residue with the stereochemical configuration (2S,3S)-2-amino-3-methylpentanoic acid.

- A nitrosocarbamoyl group (-N(NO)C(O)-) attached to the α-amino nitrogen.

- A 2-chloroethyl substituent and benzyl ester protecting group.

The stereochemistry at the isoleucine α-carbon (C2) and β-methyl branch (C3) follows the L-configuration, as confirmed by the parent compound’s InChI key AGPKZVBTJJNPAG-WHFBIAKZSA-N . The benzyl ester introduces planar aromatic geometry at the C-terminus, while the nitrosocarbamoyl group adopts a trans configuration relative to the chloroethyl chain due to steric hindrance.

| Property | Value |

|---|---|

| Molecular formula | C₁₆H₂₂ClN₃O₄ |

| Molecular weight | 355.86 g/mol |

| Stereodescriptors | L-(2S,3S) isoleucine |

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy :

Proton NMR (¹H-NMR) of the compound is expected to exhibit distinct signals for:

- The benzyl ester aromatic protons (δ 7.2–7.4 ppm, multiplet).

- The methyl groups of L-isoleucine (δ 0.8–1.2 ppm, doublet of doublets).

- The chloroethyl chain (δ 3.6–3.8 ppm for CH₂Cl and δ 4.1–4.3 ppm for adjacent CH₂NO).

Infrared (IR) Spectroscopy :

Key absorption bands include:

- N-Nitroso stretch (∼1520–1480 cm⁻¹).

- Carbamate carbonyl (C=O) at ∼1700–1680 cm⁻¹.

- Ester carbonyl (C=O) at ∼1740–1720 cm⁻¹.

Mass Spectrometry (MS) :

Electrospray ionization (ESI-MS) would likely show a molecular ion peak at m/z 355.86 ([M]⁺), with fragmentation patterns arising from cleavage of the benzyl ester (loss of 106 Da) and nitroso group (loss of 30 Da).

Crystallographic Data and Conformational Analysis

No experimental crystallographic data for this compound is available in the cited sources. However, molecular modeling predicts a folded conformation where the nitroso group adopts a syn-periplanar orientation relative to the carbamoyl carbonyl, stabilized by intramolecular hydrogen bonding between the nitroso oxygen and the adjacent chloroethyl hydrogen. The benzyl ester group likely occupies an equatorial position to minimize steric clashes with the isoleucine side chain.

Conformational flexibility is constrained by the rigid carbamoyl-nitrosamine linkage, with rotational barriers estimated at ∼15–20 kcal/mol for the N-N bond. Density functional theory (DFT) calculations suggest a dihedral angle of 120° between the nitroso group and the chloroethyl chain, optimizing orbital overlap in the N-N=O moiety.

Properties

CAS No. |

80687-30-5 |

|---|---|

Molecular Formula |

C9H16ClN3O4 |

Molecular Weight |

265.69 g/mol |

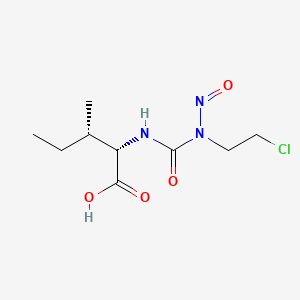

IUPAC Name |

(2S,3S)-2-[[2-chloroethyl(nitroso)carbamoyl]amino]-3-methylpentanoic acid |

InChI |

InChI=1S/C9H16ClN3O4/c1-3-6(2)7(8(14)15)11-9(16)13(12-17)5-4-10/h6-7H,3-5H2,1-2H3,(H,11,16)(H,14,15)/t6-,7-/m0/s1 |

InChI Key |

PHIBXHJLLMCJFU-BQBZGAKWSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)N(CCCl)N=O |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)N(CCCl)N=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of Isoleucine, N-((2-chloroethyl)nitrosocarbamoyl)-, L- involves the reaction of L-isoleucine with 2-chloroethyl isocyanate and nitrosyl chloride. The reaction conditions typically include an inert atmosphere and low temperatures to prevent decomposition of the reactive intermediates. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Chemical Reactions and Decomposition

The chemical decomposition of compounds similar to Isoleucine, N-((2-chloroethyl)nitrosocarbamoyl)-, L- often involves the release of volatile products. For instance, N-(2-chloroethyl)-N-nitrosocarbamoyl prolinamide and valinamide decompose under physiological conditions, producing ethylene glycol and 2-chloroethanol, with varying yields depending on the specific compound .

In the case of Isoleucine, N-((2-chloroethyl)nitrosocarbamoyl)-, L-, the decomposition pathways may be influenced by the presence of the nitrosocarbamoyl group, potentially leading to different volatile products compared to simpler derivatives.

| Compound | Volatile Products | Yield Comparison |

|---|---|---|

| Q(NO)-Pro-NH2 | Ethylene glycol, 2-chloroethanol | Higher ethylene glycol, lower 2-chloroethanol |

| Q(NO)-Val-NH2 | Ethylene glycol, 2-chloroethanol | Lower ethylene glycol, higher 2-chloroethanol |

Carbamoylation Reactions

Carbamoylation reactions involving compounds like Isoleucine, N-((2-chloroethyl)nitrosocarbamoyl)-, L- can lead to the formation of hydantoin derivatives. This is observed when such compounds react with amines like cyclohexylamine, resulting primarily in intramolecular carbamoylation .

| Reactant | Reaction Conditions | Product |

|---|---|---|

| Cyclohexylamine | Controlled pH and temperature | Hydantoin derivatives |

Scientific Research Applications

Chemical Properties and Structure

Isoleucine is an essential amino acid that plays a crucial role in protein synthesis and metabolism. The specific derivative N-((2-chloroethyl)nitrosocarbamoyl)-L- is characterized by the addition of a nitrosocarbamoyl group, which enhances its biological activity. This modification is significant for its applications in cancer treatment.

Anticancer Applications

The compound has been studied for its potential as an anticancer agent. Research indicates that derivatives of isoleucine with nitrosocarbamoyl modifications can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds containing similar structural features can induce apoptosis in cancer cells by activating procaspases, leading to programmed cell death .

Case Studies

- Cytotoxicity Evaluation : In vitro studies demonstrated that compounds related to isoleucine derivatives exhibited significant cytotoxicity against human cancer cell lines such as colon (SW620), prostate (PC-3), and lung (NCI-H23) cancers. The IC50 values for these compounds ranged from 0.56 to 0.83 µM, indicating potent anticancer activity .

- Mechanistic Insights : The mechanism of action appears to involve the activation of apoptotic pathways. Research has shown that these compounds can enhance the expression of pro-apoptotic factors while downregulating anti-apoptotic proteins, thereby tipping the balance towards cell death in malignant cells .

Drug Design and Development

The unique structure of isoleucine derivatives allows for modifications that can improve their pharmacological properties. The incorporation of nitrosocarbamoyl groups has been linked to increased solubility and bioavailability, which are critical factors in drug development.

Synthesis Techniques

The synthesis of isoleucine derivatives typically involves:

- Nitration Reactions : Introducing nitroso groups through electrophilic substitution.

- Carbamoylation : Modifying the amino group to enhance interaction with target proteins.

These methods are crucial for developing new therapeutic agents with improved efficacy against cancer.

Potential Side Effects and Safety

While the anticancer potential of isoleucine derivatives is promising, safety assessments are essential. Preliminary toxicity studies indicate that while these compounds can promote apoptosis in cancer cells, they may also affect normal cells at higher concentrations . Therefore, careful dose optimization and further toxicological evaluations are necessary.

Mechanism of Action

The mechanism of action of Isoleucine, N-((2-chloroethyl)nitrosocarbamoyl)-, L- involves the generation of isocyanates and chloroethyl carbocations. These reactive intermediates can form DNA adducts, leading to DNA damage and cell death. The compound also releases nitric oxide, which can further enhance its cytotoxic effects. The molecular targets include DNA and various cellular enzymes involved in DNA repair and replication .

Comparison with Similar Compounds

Structural and Functional Analogues

CNC-Amino Acid Derivatives

CNC-L-isoleucine shares structural homology with other CNC-amino acid conjugates, such as:

- CNC-glycine

- CNC-L-alanine

- CNC-methionine

These derivatives differ in the amino acid side chain, which influences solubility, cellular uptake, and metabolic stability. For example:

- CNC-L-alanine : Demonstrated 70% inhibition of pluripotent stem cell colony formation at 75 μM/kg in murine models, attributed to its balanced alkylating activity and moderate lipophilicity .

Table 1: Antineoplastic Activity of Selected CNC-Amino Acid Derivatives

Non-Amino Acid Nitrosoureas

CNC-L-isoleucine is compared to classical nitrosoureas such as:

- 1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU) : A bifunctional alkylator with high DNA interstrand cross-linking activity but significant hematotoxicity due to strong carbamoylating activity .

Key Differentiators:

- Alkylating vs. Carbamoylating Activity : CNC-L-isoleucine likely has lower carbamoylating activity than BCNU, which may reduce toxicity while retaining alkylating potency .

- Tumor Selectivity: Unlike chlorozotocin, CNC-L-isoleucine’s amino acid backbone may enhance uptake in tumors overexpressing amino acid transporters .

Mechanistic Comparisons

DNA Damage Profiles

CNC-L-isoleucine induces DNA lesions through two primary mechanisms:

Alkylation: The 2-chloroethyl group forms monoadducts and interstrand cross-links, similar to BCNU and CCNU .

Carbamoylation : The nitrosocarbamoyl group inhibits DNA repair enzymes, though this activity is weaker than in BCNU .

Table 2: DNA Modification Profiles of Nitrosoureas

| Compound | Interstrand Cross-Links | DNA-Protein Cross-Links | 7-Alkylguanine Adducts | Reference |

|---|---|---|---|---|

| CNC-L-isoleucine* | ++ | + | ++ | |

| BCNU | +++ | +++ | + | |

| Chlorozotocin | + | - | +++ |

*Inferred from structural analogues.

Metabolic Stability

Microsomal metabolism studies reveal that CNC-amino acid derivatives undergo slower hepatic degradation compared to BCNU, which is rapidly metabolized to inactive urea derivatives . This prolonged half-life may enhance tumor exposure but requires careful toxicity monitoring.

Preclinical Efficacy

In murine colon adenocarcinoma (MAC) models, CNC-L-alanine derivatives achieved 50–60% tumor growth inhibition at 50 mg/kg, outperforming non-conjugated nitrosoureas like hydroxyethyl-CNU .

Biological Activity

Isoleucine, N-((2-chloroethyl)nitrosocarbamoyl)-, L- is a compound that has garnered attention due to its potential biological activities and applications in various fields, including pharmacology and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and implications for health and disease.

- IUPAC Name : Isoleucine, N-((2-chloroethyl)nitrosocarbamoyl)-, L-

- CAS Number : 80687-30-5

- Molecular Formula : C₆H₁₃ClN₄O₂

- Molecular Weight : 192.65 g/mol

The biological activity of isoleucine derivatives often involves their interaction with cellular pathways. For instance, studies have shown that isoleucine can influence the synthesis and secretion of digestive enzymes in pancreatic tissues. Specifically, it has been observed that elevated levels of isoleucine enhance the release of enzymes such as α-amylase, trypsin, and chymotrypsin . This suggests a role in digestive health and metabolic regulation.

Enzymatic Regulation

Research indicates that isoleucine can significantly impact enzyme activity in various biological systems:

| Enzyme Type | Control (U/g) | 0.40 mM (U/g) | 0.80 mM (U/g) | 1.60 mM (U/g) | P-value |

|---|---|---|---|---|---|

| α-Amylase | 814 | 923 | 4207 | 3631 | <0.001 |

| Trypsin | 4.45 | 5.13 | 4.87 | 4.91 | 0.148 |

| Chymotrypsin | 3.51 | 4.12 | 4.32 | 4.28 | 0.093 |

| Lipase | 587 | 634 | 608 | 616 | 0.347 |

This table illustrates the significant increase in α-amylase activity with higher concentrations of isoleucine, indicating its role in stimulating digestive enzyme production .

Cellular Signaling

Isoleucine has been shown to modulate cellular signaling pathways associated with nutrient sensing and metabolic regulation. Research involving the Yap signaling pathway has highlighted how isoleucine affects cellular responses to metabolic stressors . This pathway's activation can lead to enhanced cell survival under stress conditions, suggesting therapeutic potential for conditions characterized by metabolic dysregulation.

Case Studies and Research Findings

- Pancreatic Enzyme Synthesis : A study conducted on dairy goats demonstrated that increasing isoleucine concentrations resulted in a marked increase in pancreatic enzyme synthesis, particularly α-amylase . This finding underscores the amino acid's importance in digestive health.

- Dietary Implications : Another significant study explored the effects of dietary restriction of branched-chain amino acids (including isoleucine) on healthspan and lifespan in mice. The findings indicated that restricting isoleucine improved metabolic health and extended lifespan, highlighting its potential role in aging research .

- Chemical Decomposition Studies : Investigations into the decomposition of N-(2-chloroethyl)-N-nitrosocarbamoyl derivatives have revealed varying pathways of action under physiological conditions, which may influence their biological activity and toxicity profiles .

Q & A

Q. What are the established synthesis protocols for L-isoleucine-linked 2-chloroethylnitrosocarbamoyl derivatives?

Methodological Answer: Synthesis typically involves coupling N-protected L-isoleucine with 2-chloroethylamine, followed by nitrosation using nitrous acid (HNO2). Post-synthetic purification employs column chromatography with silica gel, and structural validation uses IR spectroscopy and mass spectrometry (MS). Key intermediates like N-(2-chloroethyl)carbamoyl derivatives require strict temperature control (<5°C) to prevent premature decomposition .

Q. How is the in vitro antitumor activity of these compounds evaluated against standard cell lines?

Methodological Answer: Cytotoxicity is assessed via the murine lymphocytic leukemia P388 or L1210 models. Compounds are administered intraperitoneally at 12 mg/kg/day for 9 days, with efficacy quantified by % increase in life span (%ILS). For example, derivatives with %ILS >400% (e.g., L-valyl analogs) are prioritized for in vivo validation .

Q. What analytical techniques characterize decomposition products under physiological conditions?

Methodological Answer: Decomposition in buffered aqueous media (pH 7.4, 37°C) is monitored via gas chromatography (GC) for volatile products (e.g., acetaldehyde, 2-chloroethanol) and HPLC for non-volatile metabolites. Intramolecular carbamoylation products (e.g., hydantoin derivatives) are identified using tandem MS .

Advanced Research Questions

Q. How can lipophilicity be optimized to enhance blood-brain barrier (BBB) penetration in glioma models?

Methodological Answer: Lipophilicity (log P) is modulated by substituting the amino acid side chain (e.g., replacing glycine with L-phenylalanine). UV-based log P measurements correlate with BBB permeability: lower hydrophobicity (log P <1.5) improves CNS uptake in murine glioma models. Spin-labeled derivatives (e.g., tetramethylpiperidin-4-yl amides) allow real-time tracking via EPR spectroscopy .

Q. What strategies mitigate cross-resistance in nitrosourea-resistant tumor lines?

Methodological Answer: Co-administration with vincristine or 5-fluorouracil disrupts resistance mechanisms (e.g., O<sup>6</sup>-alkylguanine-DNA alkyltransferase repair). Preclinical testing in rat leukemia L5222 combines dose-escalation (1–10 mg/kg) and pharmacokinetic profiling to identify synergistic ratios .

Q. How do structural modifications (e.g., peptide conjugation) influence tumor selectivity?

Methodological Answer: Conjugation to tumor-homing peptides (e.g., H-Pro-Lys-Pro-Val-NH2) enhances uptake in adenocarcinoma models (MAC). Bis-substitution at urea N<sup>3</sup> maintains antitumor activity while reducing hepatic toxicity, as shown in comparative LC-MS/MS metabolite profiling .

Data Contradiction Analysis

-

Discrepancy in %ILS Values Between P388 and L1210 Models

L-valyl derivatives show %ILS of 456% (P388) vs. 663% (L1210). This divergence is attributed to differences in tumor microenvironments: L1210’s faster proliferation increases susceptibility to DNA crosslinking agents. Validating these findings requires dual-model screening and RNA-seq analysis of DNA repair pathways . -

Variable Decomposition Pathways in Buffered vs. Non-Buffered Media

In distilled water, N-(2-chloroethyl)nitrosocarbamoyl derivatives yield acetaldehyde (3–4%) and minimal 2-chloroethanol. In phosphate buffer (pH 7.4), 2-chloroethanol production increases 15-fold (0.6 mol/mol), suggesting pH-dependent vinyl cation formation. Confirming this requires <sup>13</sup>C-NMR tracking of intermediate carbocations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.